Methyl 3-(2-ethoxyethoxy)propanoate

Description

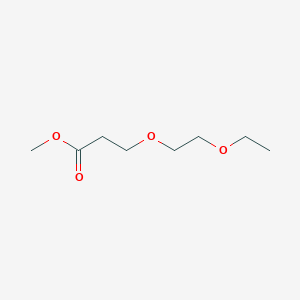

Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester is an organic compound with the molecular formula C8H16O4. It is an ester, which is a type of chemical compound derived from an acid (in this case, propanoic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Properties

CAS No. |

5420-62-2 |

|---|---|

Molecular Formula |

C8H16O4 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

methyl 3-(2-ethoxyethoxy)propanoate |

InChI |

InChI=1S/C8H16O4/c1-3-11-6-7-12-5-4-8(9)10-2/h3-7H2,1-2H3 |

InChI Key |

RJQNUXAWTOXYCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid,3-(2-ethoxyethoxy)-, methyl ester typically involves the esterification of propanoic acid with 3-(2-ethoxyethoxy)-1-propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of propanoic acid,3-(2-ethoxyethoxy)-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of a strong acid or base.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

Transesterification: Catalyzed by acids or bases such as sulfuric acid or sodium methoxide.

Reduction: Performed using lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: Propanoic acid and 3-(2-ethoxyethoxy)-1-propanol.

Transesterification: A different ester and alcohol depending on the reactants used.

Reduction: 3-(2-ethoxyethoxy)-1-propanol.

Scientific Research Applications

Scientific Research Applications

1. Medical Research

- Drug Delivery Systems : Methyl 3-(2-ethoxyethoxy)propanoate is utilized in the development of drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs, facilitating their transport in biological systems .

- Cell Culture : The compound serves as a solvent in cell culture media, providing an environment conducive to cell growth and experimentation .

2. Nanotechnology

- Nanoparticle Synthesis : It is employed in the synthesis of lipid nanoparticles, which are crucial for the delivery of nucleotides and other therapeutic agents. The compound's properties allow for the encapsulation of various biomolecules .

- Functional Coatings : this compound is used in creating polyethylene glycol-modified functional coatings that enhance the biocompatibility and stability of nanomaterials .

3. Materials Science

- Coatings and Adhesives : The compound acts as a solvent in the manufacturing of coatings and adhesives. Its ability to dissolve various polymers makes it essential in creating durable and effective bonding materials .

- Polymer Synthesis : It is involved in the synthesis of graft polymers, which find applications in creating advanced materials with tailored properties for specific uses .

Table 1: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Medical Research | Drug delivery systems, cell culture | Enhances solubility and bioavailability |

| Nanotechnology | Nanoparticle synthesis, functional coatings | Improves drug encapsulation and biocompatibility |

| Materials Science | Coatings, adhesives, polymer synthesis | Provides effective bonding and tailored material properties |

Case Studies

Case Study 1: Drug Delivery Enhancement

A study investigated the use of this compound in formulating a novel drug delivery system for poorly soluble anticancer drugs. The results indicated that incorporating this compound significantly improved the solubility and stability of the drug formulation, leading to enhanced therapeutic efficacy in vitro.

Case Study 2: Nanoparticle Development

In research focused on lipid nanoparticles for mRNA delivery, this compound was utilized to facilitate the encapsulation process. The study demonstrated that nanoparticles formulated with this compound exhibited improved cellular uptake and gene expression levels compared to those without it.

Mechanism of Action

The mechanism by which propanoic acid,3-(2-ethoxyethoxy)-, methyl ester exerts its effects depends on its specific applicationThe ester bond is hydrolyzed by enzymes, releasing the active compound that can then exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl acetate: An ester with a similar structure but different alkyl groups.

Methyl butyrate: Another ester with a different acid component.

Butyl propionate: An ester with a similar acid component but different alcohol component.

Uniqueness

Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester is unique due to its specific combination of the propanoic acid and 3-(2-ethoxyethoxy)-1-propanol components. This unique structure imparts specific chemical and physical properties that differentiate it from other esters .

Biological Activity

Methyl 3-(2-ethoxyethoxy)propanoate is a compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is an ester compound characterized by its ethoxyethyl substituents. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological systems, particularly in enzyme-substrate dynamics and polymer synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It has been utilized in studies to explore enzyme-substrate interactions, particularly in the context of drug metabolism and biotransformation.

- Polymeric Applications : The compound serves as a building block for synthesizing polyesters and other polymers that have applications in drug delivery systems .

- Therapeutic Potential : Research indicates that derivatives of this compound may exhibit anticancer properties, particularly through their ability to target specific cell receptors involved in tumor growth .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on cancer cell lines. The findings revealed that certain derivatives demonstrated significant cytotoxicity against U87MG glioblastoma cells, with half-maximal inhibitory concentrations (IC50) as low as 6.36 µg/mL. This was notably lower than non-functionalized analogs, indicating enhanced efficacy due to the ethoxyethyl modifications .

Case Study 2: Polymer Synthesis

In another research effort, this compound was employed in the synthesis of biodegradable polyesters. These materials exhibited favorable degradation profiles and biocompatibility, making them suitable for applications in controlled drug release systems. The study highlighted the importance of the ethoxy groups in enhancing the solubility and stability of the resulting polymers .

Comparative Analysis

The following table summarizes key findings from various studies on this compound and its derivatives:

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Targeted Drug Delivery : Further investigation into its use as a carrier for targeted drug delivery systems could yield significant advancements in cancer therapy.

- Mechanistic Studies : Detailed studies on its interaction with specific enzymes and receptors will enhance understanding of its biological mechanisms.

- Material Science Applications : Expanding its use in developing new materials for biomedical applications could lead to innovative solutions in drug delivery and tissue engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.